molecular formula C19H24N4O5S B6584724 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide CAS No. 1251615-20-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazole-4-carboxamide

Numéro de catalogue B6584724
Numéro CAS: 1251615-20-9
Poids moléculaire: 420.5 g/mol
Clé InChI: MMIJGHUNUJLPML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound appears to contain a benzodioxole group, a pyrazole group, and a sulfonyl group attached to a piperidine ring. Benzodioxoles are aromatic organic compounds containing a 1,3-benzodioxole moiety . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . The sulfonyl group is a functional group that is commonly found in organic chemistry, represented by the formula -SO2- .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The benzodioxole group would contribute aromaticity to the molecule, while the pyrazole group could potentially act as a hydrogen bond acceptor. The sulfonyl group attached to the piperidine ring could add steric bulk and influence the overall shape of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole group could potentially increase the compound’s stability and resistance to oxidation .

Applications De Recherche Scientifique

Oncology Targeting Glucose-Starved Tumor Cells

This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, supporting the concept that tumor cells are dependent on mitochondria under glucose starvation . This brings forth the compound as a new molecule with potential antitumor activity for the treatment of glucose-starved tumors .

2. Medicinal Chemistry: Development of Antineoplastic Drugs The compound is a derivative of amuvatinib, a kinase inhibitor . It has been identified as a potential antineoplastic agent, showing selective toxicity towards glucose-starved tumor cells . This suggests its potential use in the development of new antineoplastic drugs .

Cancer Metabolism Targeting Mitochondrial Function

The compound has been found to inhibit mitochondrial membrane potential . This aligns with the known dependence of glucose-starved cells on the mitochondria . Therefore, it could be used in research focusing on cancer metabolism, particularly in understanding the role of mitochondria under glucose starvation .

Synthetic Lethality Exploiting Metabolic Vulnerabilities

The compound’s selective toxicity towards glucose-starved tumor cells suggests its potential use in synthetic lethality strategies . By exploiting the metabolic vulnerabilities of cancer cells, it could be used to selectively kill these cells while sparing normal cells .

5. COX Inhibitors: Development of Cytotoxic Agents Benzodioxole derivatives, such as this compound, have been evaluated as COX inhibitors and cytotoxic agents . This suggests its potential use in the development of new drugs targeting COX enzymes .

Anticancer Activity Targeting Solid Tumors

Given its efficacy in tumor cells experiencing glucose starvation , the compound could be used in research focusing on the treatment of solid tumors. Its ability to inhibit mitochondrial function under glucose starvation conditions could be particularly useful in targeting solid tumors, which often experience low glucose levels .

Mécanisme D'action

Target of Action

The compound, also known as F3406-5920 or VU0623658-1, primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . LCMV is a type of arenavirus and is considered a neglected human pathogen of clinical significance .

Mode of Action

F3406-5920 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to be effective in inhibiting LCMV multiplication .

Biochemical Pathways

The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This blocks the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Result of Action

The primary result of the action of F3406-5920 is the inhibition of LCMV multiplication . By blocking the virus’s entry into the host cell, the compound prevents the initiation of transcription and replication of the virus genome . This leads to a decrease in the number of virus particles, thereby reducing the severity of the infection .

Action Environment

The efficacy and stability of F3406-5920 can be influenced by various environmental factors. For instance, the pH of the endosome compartment plays a crucial role in the compound’s mechanism of action . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Orientations Futures

Future research could involve further exploration of the compound’s potential uses, based on its molecular structure and the properties of its functional groups. This could include investigating its potential as a pharmaceutical compound, particularly given the known biological activity of some benzodioxole-containing compounds .

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5S/c1-13-5-7-23(8-6-13)29(25,26)19-15(11-22(2)21-19)18(24)20-10-14-3-4-16-17(9-14)28-12-27-16/h3-4,9,11,13H,5-8,10,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIJGHUNUJLPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)NCC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-methyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.